(1S)-(-)-2,10-Camphorsultam (1S)-(-)-2,10-Camphorsultam (1S,2R,4R)-(−)-2,10-Camphorsultam may be employed as a chiral probe for the optical resolution by HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids.

Brand Name: Vulcanchem
CAS No.: 94594-90-8
VCID: VC21167294
InChI: InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3
SMILES: CC1(C2CCC1C3C2CS(=O)(=O)N3)C
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

(1S)-(-)-2,10-Camphorsultam

CAS No.: 94594-90-8

Cat. No.: VC21167294

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

* For research use only. Not for human or veterinary use.

(1S)-(-)-2,10-Camphorsultam - 94594-90-8

Specification

Description (1S,2R,4R)-(−)-2,10-Camphorsultam may be employed as a chiral probe for the optical resolution by HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids.

CAS No. 94594-90-8
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name 10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide
Standard InChI InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3
Standard InChI Key IHFYOCYXHWUKQJ-UHFFFAOYSA-N
Isomeric SMILES CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C
SMILES CC1(C2CCC1C3C2CS(=O)(=O)N3)C
Canonical SMILES CC1(C2CCC1C3C2CS(=O)(=O)N3)C

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